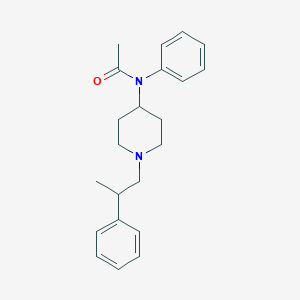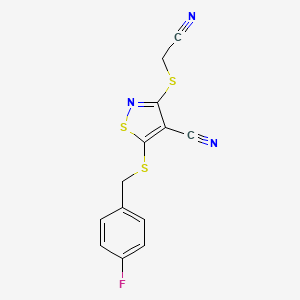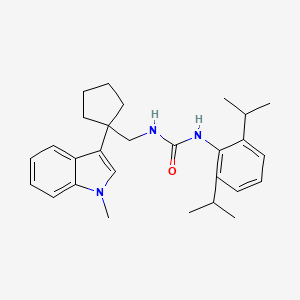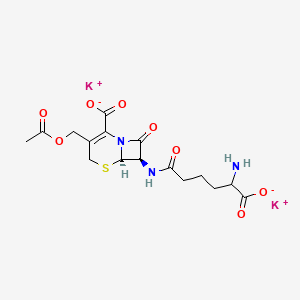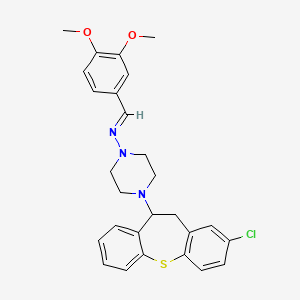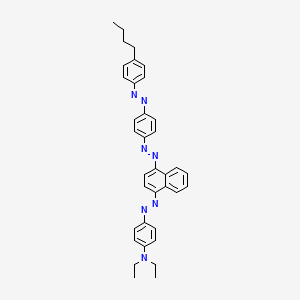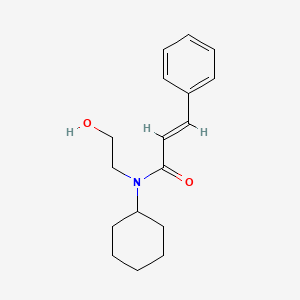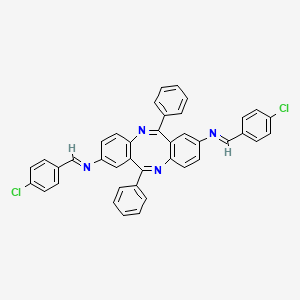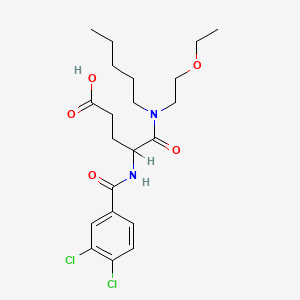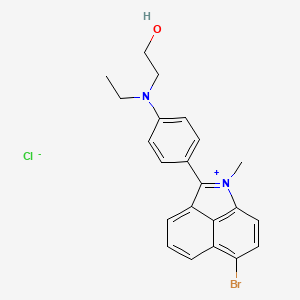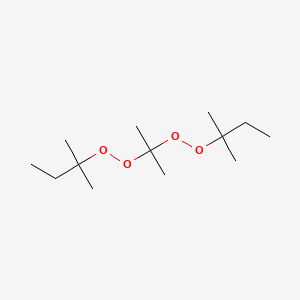
2,2-Bis(tert-amylperoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(tert-amylperoxy)propane is an organic peroxide compound with the molecular formula C₁₃H₂₈O₄. It is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of various polymers and rubbers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(tert-amylperoxy)propane typically involves the reaction of tert-amyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then reacts with acetone to form the desired peroxide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Bis(tert-amylperoxy)propane primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various substrates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or ultraviolet light. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers or with other radicals to form crosslinked networks .
Applications De Recherche Scientifique
2,2-Bis(tert-amylperoxy)propane has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 2,2-Bis(tert-amylperoxy)propane involves the homolytic cleavage of the peroxide bond to form two tert-amylperoxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also react with existing polymer chains to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material .
Comparaison Avec Des Composés Similaires
Dicumyl peroxide: Another organic peroxide used as a radical initiator and crosslinking agent.
Benzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
tert-Butyl peroxybenzoate: Used in the polymerization of styrene and other monomers.
Uniqueness: 2,2-Bis(tert-amylperoxy)propane is unique due to its high thermal stability and efficiency as a radical initiator. It provides better control over polymerization reactions and produces polymers with superior mechanical properties compared to other peroxides .
Propriétés
Numéro CAS |
3052-70-8 |
|---|---|
Formule moléculaire |
C13H28O4 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)propan-2-ylperoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-9-11(3,4)14-16-13(7,8)17-15-12(5,6)10-2/h9-10H2,1-8H3 |
Clé InChI |
PHIGUQOUWMSXFV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OOC(C)(C)OOC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
